molecular formula C10H6O4 B1339065 Benzene-1,2,4,5-tetracarbaldehyde CAS No. 14674-89-6

Benzene-1,2,4,5-tetracarbaldehyde

Cat. No.: B1339065
CAS No.: 14674-89-6
M. Wt: 190.15 g/mol
InChI Key: WSENOXLTIIJHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,2,4,5-tetracarbaldehyde: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . It is a multi-aldehyde compound, often used as a linker in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . This compound is known for its ability to form stable structures due to its multiple aldehyde functional groups, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Benzene-1,2,4,5-tetracarbaldehyde, also known as 1,2,4,5-Benzenetetracarboxaldehyde, is a key building block for proposed electro-responsive materials . These materials have many applications such as electronic devices, actuators, and artificial muscles . When an electric field is applied to these materials, they can change in size, shape, or conformation .

Mode of Action

It is known that the compound plays a crucial role in the synthesis of electro-responsive materials . The compound’s interaction with its targets leads to changes in the size, shape, or conformation of these materials when an electric field is applied .

Biochemical Pathways

It is involved in the synthesis of electro-responsive materials . The compound’s role in these pathways could have downstream effects on the properties of these materials, including their responsiveness to electric fields .

Result of Action

The primary result of the action of this compound is the creation of electro-responsive materials . These materials have the ability to change in size, shape, or conformation when an electric field is applied . This makes them useful in a variety of applications, including electronic devices, actuators, and artificial muscles .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

Biochemical Analysis

Biochemical Properties

1,2,4,5-Benzenetetracarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to construct Zn(II) metal-organic frameworks with pyridylbenzimidazole ligands, which are effective in detecting iron(III) ions and acetylacetone . These interactions are crucial for the compound’s role in biochemical sensing and catalysis.

Cellular Effects

1,2,4,5-Benzenetetracarboxaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and its incorporation into MOFs can lead to changes in cellular function, including alterations in metabolic pathways and enzyme activities .

Molecular Mechanism

At the molecular level, 1,2,4,5-Benzenetetracarboxaldehyde exerts its effects through binding interactions with biomolecules. It can act as a ligand in metal-organic frameworks, facilitating the coordination of metal ions such as Zn(II) and Fe(III). These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4,5-Benzenetetracarboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that metal-organic frameworks containing this compound are stable up to high temperatures (~300°C) after the removal of water molecules . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 1,2,4,5-Benzenetetracarboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

1,2,4,5-Benzenetetracarboxaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the formation of metal-organic frameworks can also impact metabolic processes by altering enzyme activities and substrate availability .

Transport and Distribution

Within cells and tissues, 1,2,4,5-Benzenetetracarboxaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and function .

Subcellular Localization

The subcellular localization of 1,2,4,5-Benzenetetracarboxaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within metal-organic frameworks can also influence its activity and function .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2,4,5-tetracarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzene-1,2,4,5-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for forming stable and complex structures. This makes it particularly valuable in the synthesis of COFs and MOFs, where multiple points of attachment are crucial for stability and functionality .

Properties

IUPAC Name

benzene-1,2,4,5-tetracarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENOXLTIIJHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C=O)C=O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465400
Record name 1,2,4,5-Benzenetetracarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14674-89-6
Record name 1,2,4,5-Benzenetetracarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14674-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Benzenetetracarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene-1,2,4,5-tetracarbaldehyde
Reactant of Route 2
Benzene-1,2,4,5-tetracarbaldehyde
Reactant of Route 3
Reactant of Route 3
Benzene-1,2,4,5-tetracarbaldehyde
Reactant of Route 4
Reactant of Route 4
Benzene-1,2,4,5-tetracarbaldehyde
Reactant of Route 5
Reactant of Route 5
Benzene-1,2,4,5-tetracarbaldehyde
Reactant of Route 6
Benzene-1,2,4,5-tetracarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.